molecular formula C25H19N3 B12792403 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile CAS No. 85619-11-0

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile

Cat. No.: B12792403
CAS No.: 85619-11-0
M. Wt: 361.4 g/mol
InChI Key: ZIJDDIPODSODGY-UHFFFAOYSA-N
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Description

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is a synthetic derivative based on the pyrido[4,3-b]carbazole core structure, a scaffold recognized in medicinal chemistry research . This carbonitrile-substituted analog is designed for investigative purposes in biochemical and pharmacological studies. As a structural analog of ellipticine derivatives, this compound is of significant interest for exploring mechanisms of action related to DNA intercalation and topoisomerase II inhibition . Researchers can utilize this compound as a key intermediate or a novel chemical entity in oncology research, enzyme inhibition studies, and the development of novel therapeutic agents. Its specific benzyl and carbonitrile substituents make it a valuable candidate for structure-activity relationship (SAR) studies to further elucidate the pharmacophore of pyridocarbazole-based compounds. This product is intended for use in controlled laboratory settings by qualified researchers.

Properties

CAS No.

85619-11-0

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carbonitrile

InChI

InChI=1S/C25H19N3/c1-16-19-12-13-27-21(14-26)23(19)17(2)24-20-10-6-7-11-22(20)28(25(16)24)15-18-8-4-3-5-9-18/h3-13H,15H2,1-2H3

InChI Key

ZIJDDIPODSODGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C#N

Origin of Product

United States

Preparation Methods

Selective Hydrolysis and Azide Formation

  • Starting from dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate, selective hydrolysis of one ester group (position 3) is achieved by refluxing in aqueous methanolic sodium hydroxide, yielding a monoacid intermediate.
  • This acid is converted into an azide intermediate via reaction with diphenylphosphoryl azide (DPPA) in the presence of triethylamine.
  • The azide serves as a versatile intermediate for further nitrogen functionalization through Curtius rearrangement.

Curtius Rearrangement and Urea Derivatives

  • Heating the azide in dry toluene induces Curtius degradation, generating an isocyanate intermediate.
  • Reaction of this isocyanate with benzylamine leads to N,N′-disubstituted urea derivatives.
  • Subsequent cyclization under basic conditions (e.g., methanolic sodium methoxide) forms fused pyrimidocarbazole structures, closely related to the target compound.

Benzyl Substitution and Methylation

  • Benzyl groups are introduced via benzylamine or benzyl alcohol during the isocyanate intermediate stage or through nucleophilic substitution on appropriate precursors.
  • Methyl groups at positions 5 and 11 are typically introduced by starting from methylated carbazole derivatives or via alkylation reactions on the pyrido[4,3-b]carbazole core.

Carbonitrile Group Introduction

  • The carbonitrile (–CN) group at position 1 is introduced by functional group transformation of carboxylate or amide precursors.
  • Commonly, the carboxylic acid or ester at position 1 is converted to the corresponding nitrile via dehydration reactions or substitution with cyanide sources under controlled conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective ester hydrolysis NaOH in aqueous methanol, reflux 5 h Monoacid intermediate at position 3
2 Azide formation Diphenylphosphoryl azide (DPPA), Et3N, 2-propanol Azide intermediate without isolation
3 Curtius rearrangement Heat azide in dry toluene Isocyanate intermediate
4 Reaction with benzylamine Reflux with benzylamine N,N′-disubstituted urea derivative
5 Cyclization Methanolic sodium methoxide, reflux Pyrimidocarbazole ring closure
6 Introduction of carbonitrile Dehydration or cyanide substitution Formation of 1-carbonitrile group
7 Methylation/alkylation Alkyl halides or methylated precursors 5,11-dimethyl substitution

Detailed Research Findings and Yields

  • The isopropyl urethane intermediate formed during Curtius rearrangement can be obtained in yields exceeding 70% without isolating the azide intermediate.
  • Reaction of the isocyanate with benzylamine yields the urea derivative in approximately 83% yield, which upon cyclization gives the fused pyrimidocarbazole structure almost quantitatively.
  • Alternative synthetic routes for related pyrido[4,3-b]carbazole derivatives report overall yields ranging from 30% to over 70% depending on the step and substituents introduced.
  • Reduction of iminium salts derived from pyrido[4,3-b]carbazole intermediates with sodium borohydride provides tetrahydro derivatives in yields around 80%, which can be further aromatized or functionalized.

Comparative Analysis of Synthetic Approaches

Method Aspect Advantages Limitations
One-pot azide formation & urethane synthesis High yield (>70%), operational simplicity Limited solvent scope (e.g., not suitable for primary alcohols)
Curtius rearrangement with benzylamine High yield (83%), direct access to urea derivatives Requires careful control of reaction conditions to avoid side products
Base-induced cyclization Near quantitative ring closure Sensitive to amine basicity and steric effects
Carbonitrile introduction via dehydration Efficient conversion from carboxylic acid derivatives May require harsh conditions or toxic reagents
Alkylation for methyl groups Straightforward, well-established Possible regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile can be contextualized by comparing it to structurally or functionally related carbazole derivatives (Table 1).

Table 1: Comparative Analysis of Carbazole Derivatives

Compound Name Key Substituents Biological Activity IC50 (µM) Toxicity/Safety Profile
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile Benzyl, carbonitrile Drug-sensitive (reported in screening assays) N/A No ecological or toxicity data
Sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na) Bromo, sulfonate Anticancer (K562 cells), immunomodulatory 35 Non-cytotoxic to healthy cells
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide Benzyl, carboxamide Not reported N/A N/A
2-(2-(Diethylamino)ethyl)-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate Diethylaminoethyl, acetate, hydroxy Drug-sensitive (preclinical screening) N/A N/A
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole (Parent compound) No benzyl or carbonitrile Unreported N/A Limited ecological data

Key Observations:

Structural Modifications and Activity: The carbonitrile group in the target compound distinguishes it from analogs like Br-Ell-SO3Na (sulfonate) and the carboxamide derivative. These substituents likely influence solubility and target binding. For example, Br-Ell-SO3Na’s sulfonate group enhances water solubility, contributing to its potent activity against K562 leukemia cells (IC50: 35 µM) .

Pharmacological Profiles: Br-Ell-SO3Na demonstrates dual anticancer and immunomodulatory effects, including S-phase cell cycle arrest in K562 cells and modulation of IL-6/IL-8 cytokines . In contrast, the target compound’s "drug-sensitive" classification in screening assays suggests preliminary activity, though mechanistic details remain unclear . The diethylaminoethyl-acetate derivative (2-(2-(Diethylamino)ethyl)-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate) shares the carbazole core but exhibits distinct pharmacokinetics due to its charged aminoethyl group, which may affect cellular uptake .

Unanswered Questions :

  • The carboxamide analog (6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide) lacks reported activity data, highlighting gaps in structure-activity relationship (SAR) studies for this compound class .

Biological Activity

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile (CAS No. 85619-11-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H19N3
  • Molecular Weight : 361.44 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 573.7 °C
  • Flash Point : 300.8 °C

Biological Activity Overview

Research indicates that derivatives of pyrido[4,3-b]carbazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is primarily attributed to its structural similarity to ellipticine, a known anticancer agent.

  • Cytotoxicity : The compound has shown high cytotoxicity against L1210 leukemia and colon 38 cells with an IC50 range of 5-10 nM, indicating potent antitumor activity .
  • Antitumor Activity : In vivo studies demonstrated that this compound exhibits significant antitumor effects in murine models of solid tumors when administered intravenously .
  • Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Study ReferenceCell Line/ModelIC50 (nM)Observations
L12105-10High cytotoxicity observed
Colon 385-10Significant antitumor activity
Murine ModelsN/AEffective in vivo results

Notable Research Findings

  • A study focusing on the synthesis and evaluation of pyrido[4,3-b]carbazole derivatives highlighted that compounds with hydroxyl substitutions displayed enhanced cytotoxic properties and were selected for further evaluation in solid tumor models .
  • The compound's structural features allow it to intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism among many anticancer agents .

Synthesis and Derivatives

The synthesis of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves multi-step chemical reactions starting from simpler carbazole derivatives. The synthetic routes can yield various analogs with differing biological activities.

Table 2: Synthesis Pathways

Precursor CompoundReaction ConditionsYield (%)
2-(2-aminoethyl)-6-methoxycarbazoleMulti-step synthesis at elevated temperaturesUp to 79%
Ethyl derivativesReflux with aminesVariable yields

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